3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione
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Overview
Description
. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione can undergo various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for purine derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom or the purine ring.
Addition Reactions: The compound can participate in addition reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated purine derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione exerts its effects is not well-understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its purine core structure. The sulfur-containing side chain may also play a role in modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione
- 3-Methyl-8-[(2-methylpropyl)sulfanyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the 2-methylpropylsulfanyl group is particularly noteworthy, as it can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-5-6-17-9-10(14-13(17)20-7-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBBKURKXPJOKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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